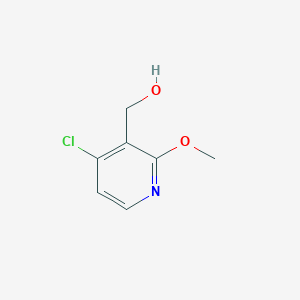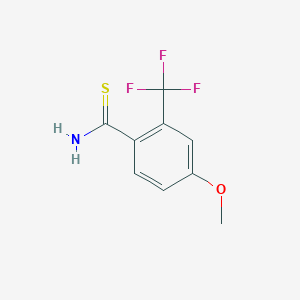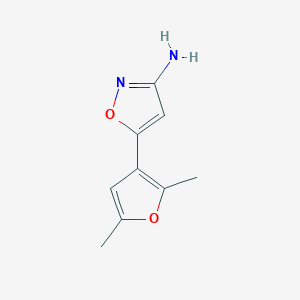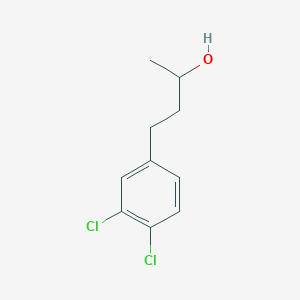
(4-Chloro-2-methoxypyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-methoxypyridin-3-yl)methanol is an organic compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a chloro group at the fourth position and a methoxy group at the second position on the pyridine ring, along with a methanol group at the third position, gives this compound unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-methoxypyridin-3-yl)methanol typically involves the chlorination of 2-methoxypyridine followed by a reaction with formaldehyde. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of (4-Chloro-2-methoxypyridin-3-yl)aldehyde or (4-Chloro-2-methoxypyridin-3-yl)carboxylic acid.
Reduction: Formation of (4-Chloro-2-methoxypyridin-3-yl)methane.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(4-Chloro-2-methoxypyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Chloro-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The methanol group can also participate in hydrogen bonding, further affecting the compound’s activity.
Comparaison Avec Des Composés Similaires
- (2-Chloro-3-methoxypyridin-4-yl)methanol
- (5-Chloro-2-methoxypyridin-3-yl)methanol
- (2-Chloro-4-pyridinyl)methanol
Comparison: (4-Chloro-2-methoxypyridin-3-yl)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. For instance, the position of the chloro and methoxy groups can affect the compound’s ability to undergo substitution reactions and its binding affinity to biological targets.
Propriétés
Formule moléculaire |
C7H8ClNO2 |
|---|---|
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
(4-chloro-2-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-3,10H,4H2,1H3 |
Clé InChI |
PJHCHSIFEFKLPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)







![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)




